4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Schiff Bases: The compound has been used in the synthesis of novel Schiff bases containing the 1,2,4-triazole ring. These synthesized compounds were characterized using various spectroscopic methods (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
- Crystal and Molecular Structure Analysis: Detailed analysis of the crystal and molecular structure of triazolo-N-amino-thiols, including compounds similar to the specified chemical, has been conducted, providing insights into their structural properties (Sarala et al., 2006).
Biological and Chemical Activities
- Antimicrobial Activities: Some derivatives of 1,2,4-triazole, including variants of the specified compound, have been evaluated for their antimicrobial activities, showing good or moderate activity in certain cases (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
- DNA Methylation Inhibition: New derivatives of 1,2,4-triazole thioether, related to the specified compound, have been synthesized and studied for their anti-tumor activity and the effect on tumor DNA methylation levels (Hovsepyan et al., 2018).
Industrial and Material Science Applications
- Corrosion Inhibition: The compound has been studied for its potential as a corrosion inhibitor for mild steel in acidic solutions, showing that its efficiency increases with concentration (Orhan, Ercan, Koparir, & Soylemez, 2012).
- Synthesis and Alkylation: Research has been conducted on the synthesis and alkylation of triazole derivatives, including the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, under various conditions (Ashry et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical pathways .
Mode of Action
It’s plausible that it might interact with its targets through the formation of covalent bonds, given the presence of a reactive thiol group in its structure .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involving the generation of free carbenes from cyclic diazo compounds .
Result of Action
Based on its chemical structure, it’s plausible that it might exert its effects through the modulation of enzyme activity or through interactions with cellular receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-8-3-4-10(14)9(13)6-8/h2-4,6H,1,5,7H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXDJPGWPGISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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